Cyclonerodiol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2S,3R)-3-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-1,2-dimethylcyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O2/c1-11(2)7-6-9-15(5,17)13-8-10-14(4,16)12(13)3/h7,12-13,16-17H,6,8-10H2,1-5H3/t12-,13+,14+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJPVPFEDGYYBD-GBJTYRQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC1(C)O)C(C)(CCC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](CC[C@@]1(C)O)[C@@](C)(CCC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80183022 | |
| Record name | Cyclonerodiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28834-06-2 | |
| Record name | Cyclonerodiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028834062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclonerodiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLONERODIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZP8FLH4RC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis of Cyclonerodiol
Elucidation of Biosynthetic Pathways
The biosynthetic pathway of cyclonerodiol has been a subject of research, revealing key precursors, enzymatic steps, and stereochemical considerations.
Key Precursors
The fundamental precursor for this compound, like all sesquiterpenes, is farnesyl pyrophosphate (FPP). wikipedia.orghmdb.carsc.org Farnesyl pyrophosphate is a fifteen-carbon compound derived from three isoprene (B109036) units. hmdb.cactdbase.org This molecule serves as a central intermediate in the biosynthesis of a vast array of isoprenoids, including sterols and carotenoids. wikipedia.org In the pathway leading to this compound, farnesyl pyrophosphate undergoes an isomerization reaction to form nerolidyl pyrophosphate (NPP), which acts as a crucial intermediate before cyclization. mdpi.comtandfonline.comrsc.orgnih.govcapes.gov.br
Table 1: Key Precursors in this compound Biosynthesis
| Compound Name | Molecular Formula | PubChem CID |
| Farnesyl Pyrophosphate | C₁₅H₂₈O₇P₂ | 445713 |
| Nerolidyl Pyrophosphate | C₁₅H₂₈O₇P₂ | 11132720 |
| This compound | C₁₅H₂₈O₂ | 168840 |
Enzymatic Steps and Catalytic Mechanisms
The conversion of farnesyl pyrophosphate (FPP) to nerolidyl pyrophosphate (NPP) is an enzymatic isomerization. rsc.orgcapes.gov.br Subsequently, nerolidyl pyrophosphate undergoes cyclization to yield this compound. rsc.org These reactions are typically catalyzed by terpene synthases (TSs), a class of enzymes that facilitate the formation of diverse terpenoid scaffolds from linear isoprenoid diphosphates. nih.gov
Enzymes function by lowering the activation energy of a reaction, often by bringing substrates into close proximity and orienting them favorably for the reaction to occur. creative-enzymes.comkhanacademy.org This reduces the randomness of molecular collisions and stabilizes the transition state. creative-enzymes.comkhanacademy.org While the specific enzyme responsible for this compound synthesis is not universally characterized across all producing organisms (e.g., it is noted as currently unknown in Fusarium graminearum), the general mechanism involves cyclization of the pyrophosphate precursor. nih.gov
Stereochemical Aspects of Biosynthesis
The stereochemical course of this compound biosynthesis has been investigated through incorporation studies using labeled precursors. Research indicates that the enzymatic conversion of farnesyl pyrophosphate (FPP) to nerolidyl pyrophosphate (NPP) proceeds via a net syn (suprafacial) process. pageplace.de Following this, the subsequent cyclization of nerolidyl pyrophosphate to form this compound occurs in a trans manner. pageplace.de This precise control over stereochemistry is critical for the formation of the specific enantiomeric form of this compound found in nature. mdpi.comnih.gov
Genetic Basis of this compound Production
The production of secondary metabolites like this compound in fungi and other microorganisms is governed by specific genetic elements.
Identification of Biosynthetic Gene Clusters
Biosynthetic gene clusters (BGCs) are organized groups of genes that collectively encode the enzymes and regulatory proteins required for the production of specialized metabolites. nih.govmdpi.combiorxiv.org While a specific, universally named this compound biosynthetic gene cluster is not extensively detailed across all organisms, the presence of this compound in various fungi, such as Trichothecium roseum and Trichoderma harzianum, strongly implies the existence of such dedicated gene clusters within their genomes. mdpi.comfrontiersin.orgnih.gov Studies have shown that in organisms like Trichoderma harzianum, the biosynthesis pathway of cyclonerane sesquiterpenoids, which include this compound derivatives, can be activated. frontiersin.org
Regulation of Gene Expression in Producing Organisms
The expression of genes within biosynthetic gene clusters is tightly regulated, allowing organisms to control the production of secondary metabolites in response to internal and environmental cues. biorxiv.orgwikipedia.org This regulation can occur at various stages, including transcriptional initiation, RNA processing, and post-translational modification of proteins. wikipedia.orgpressbooks.pub
In fungi, the activation of cryptic or silent biosynthetic gene clusters, which are typically not expressed under standard laboratory conditions, can be achieved through various inducing strategies. mdpi.com Chemical epigenetic modifiers, for instance, can promote changes in DNA and histone structures, thereby activating these otherwise unexpressed BGCs and leading to the production of diverse bioactive secondary metabolites, including this compound. mdpi.com This highlights the intricate regulatory networks that govern this compound production in its native producers.
Strategies for Modulating Biosynthesis in Research
Modulating the biosynthesis of natural products like this compound is a key area of research, aiming to enhance yields, discover new derivatives, or activate silent biosynthetic pathways. Two prominent strategies employed in this field are chemical epigenetic manipulation and microbial transformation approaches.
Chemical Epigenetic Manipulation
Chemical epigenetic manipulation is a powerful strategy used to activate silent or low-expressed biosynthetic gene clusters in fungi, leading to the production of novel or enhanced secondary metabolites. nih.govfrontiersin.orgnih.govmdpi.com Many microorganisms possess a significant number of secondary-metabolite-encoding biosynthetic pathways that remain silent under standard laboratory conditions. nih.gov Epigenetic modifiers, typically small molecules that act as inhibitors of enzymes like histone deacetylases (HDACs) or DNA methyltransferases (DNMTs), can promote changes in DNA and histone structures, thereby activating these cryptic gene clusters. nih.govmdpi.com
A notable example involves the soft coral-derived fungus Trichoderma harzianum (strain XS-20090075). When this fungus was subjected to chemical epigenetic manipulation using a histone deacetylase (HDAC) inhibitor, its metabolic profile underwent significant changes. researchgate.netnih.govfrontiersin.org Specifically, the original main products, harziane diterpenoids, were altered, and the biosynthesis of cyclonerane sesquiterpenoids was activated. researchgate.netnih.gov This led to the isolation of known cycloneranes and a new cyclonerane, 3,7,11-trihydroxy-cycloneran. frontiersin.org This research demonstrates the efficacy of chemical epigenetic manipulation as an efficient technique for the discovery of new secondary metabolites from marine-derived fungi. researchgate.netnih.gov
Microbial Transformation Approaches
Microbial transformation, also known as biotransformation, is an alternative and environmentally friendly method for modifying complex natural products like sesquiterpenes. This approach leverages the enzymatic machinery of microorganisms to convert a substrate into a desired product, often with high selectivity (regioselectivity and stereoselectivity). researchgate.nettandfonline.comnih.govmdpi.com
Research into the microbial transformation of this compound has yielded promising results. For instance, the bioactive sesquiterpene this compound, isolated from the marine fungus Myrothecium sp., was subjected to biotransformation using the marine-derived fungus Penicillium sp. (MFAac49). This process resulted in the isolation of a new glycosidic metabolite, 7-O-(β-d-mannopyranosyl)this compound. researchgate.netnih.gov This specific reaction, microbial mannosidation, is considered a rare transformation in terpenes by marine fungi. researchgate.netnih.gov
Another study demonstrated the biotransformation of this compound through fermentation with a marine isolate of the actinomycete bacteria Streptomyces sp. This process led to the production of two oxidized geometrical isomers, 10(Z)-cyclonerotriol and 10(E)-cyclonerotriol. researchgate.net These examples highlight the utility of microbial transformation in generating novel derivatives of this compound and expanding the chemical diversity of sesquiterpenoids.
Biological Activities and Mechanistic Studies Non Clinical Focus
Antifungal Bioactivity
Cyclonerodiol demonstrates significant antifungal capabilities against various plant pathogenic fungi, contributing to its potential as a natural fungicidal agent.
This compound has been reported to exhibit antifungal activity against several agriculturally important fungal pathogens.
Activity Against Gaeumannomyces graminis : this compound, isolated from liquid cultures of Trichoderma harzianum and Trichoderma koningii, has shown antibiotic activity against the take-all fungus, Gaeumannomyces graminis var. tritici nih.govresearchgate.net. Studies indicate good antifungal activity against G. graminis with a minimum inhibitory concentration (MIC) value of 12.5 µg/mL researchgate.net.
Activity Against Pyricularia oryzae : Sesquiterpenes, including this compound, derived from marine-derived fungi such as Trichoderma longibrachiatum, have demonstrated antifungal activities against Pyricularia oryzae, the causative agent of rice blast disease researchgate.netmdpi.com.
Activity Against Botrytis cinerea : Metabolites from Trichoderma longibrachiatum, which include this compound, have exhibited significant antifungal activities against carbendazim-resistant strains of Botrytis cinerea, a common cause of gray mold disease mdpi.comnih.gov.
Activity Against Phytophthora infestans : Phytophthora infestans, responsible for late blight, has been identified as highly sensitive to compounds isolated from Trichoderma longibrachiatum, including this compound (compound 13). MIC values for these compounds against P. infestans ranged from 6.3 to 400 µg/mL nih.govnih.govresearchgate.net.
The antifungal activities of this compound against various plant pathogenic fungi are summarized in the table below:
| Fungal Pathogen | Source Organism | Observed Activity / MIC (µg/mL) | Reference |
| Gaeumannomyces graminis var. tritici | Trichoderma harzianum, Trichoderma koningii | Antibiotic activity; MIC: 12.5 µg/mL | nih.govresearchgate.netresearchgate.net |
| Pyricularia oryzae | Trichoderma longibrachiatum | Antifungal activity | researchgate.netmdpi.com |
| Botrytis cinerea | Trichoderma longibrachiatum | Significant antifungal activity against resistant strains | mdpi.comnih.gov |
| Phytophthora infestans | Trichoderma longibrachiatum | High sensitivity among tested compounds (this compound was compound 13); MIC range for active compounds: 6.3-400 µg/mL | nih.govnih.govresearchgate.net |
While the precise cellular mechanisms of this compound's antifungal action are not extensively detailed in the provided research, general mechanisms of antifungal agents often involve targeting critical fungal cellular components. Many antifungal compounds act by disrupting the integrity or synthesis of the fungal cell wall or cell membrane, which are distinct from mammalian cells amazonaws.commdpi.commdpi.comebsco.comresearchgate.net. For instance, some fungal metabolites, particularly peptaibols produced by Trichoderma species (which also produce this compound), are known to form pores in lipid membranes, leading to the leakage of intracellular components and subsequent cell death cabidigitallibrary.org. Given that this compound is a terpenoid produced by fungi with antibiotic properties, it is plausible that its antifungal effects may involve similar membrane-disrupting activities or interference with essential metabolic pathways within the fungal cell.
Antiparasitic Bioactivity
Beyond its antifungal properties, this compound has also demonstrated activity against certain parasitic organisms, particularly nematodes.
This compound is recognized for its nematicidal properties, offering a potential natural alternative for controlling parasitic nematodes.
Activity Against Meloidogyne incognita : this compound sesquiterpenes (specifically compounds 5 and 6) isolated from the marine-derived fungus Trichoderma longibrachiatum have been shown to partially kill second-stage juveniles (J2s) of the southern root-knot nematode, Meloidogyne incognita, at a concentration of 200 µg/mL mdpi.com. This compound is generally listed among the few metabolites with nematicidal properties isolated from Trichoderma species nih.govfrontiersin.orgnih.gov.
Activity Against Heterodera avenae : this compound has also exhibited moderate nematicidal activity against Heterodera avenae, with an LC50 value of 94.9 µg/mL semanticscholar.org.
The nematicidal activities of this compound are summarized below:
| Parasitic Organism | Observed Activity / LC50 (µg/mL) | Concentration / Mortality Rate | Reference |
| Meloidogyne incognita (J2s) | Partial killing | 200 µg/mL | mdpi.com |
| Heterodera avenae | Moderate nematicidal activity; LC50: 94.9 µg/mL | - | semanticscholar.org |
Based on the available research, specific activities of this compound against parasitic organisms other than nematodes have not been explicitly reported. While some broader reviews mention general antiparasitic properties of fungal metabolites, direct evidence for this compound's activity against other parasitic organisms is not detailed mdpi.commdpi.comscielo.br.
Anti-inflammatory Bioactivity
This compound has demonstrated anti-inflammatory properties, suggesting its potential in modulating inflammatory responses.
this compound has been identified as a specific inhibitor of the IL-4-induced STAT6 signaling pathway, a crucial pathway involved in allergic reactions and inflammation. It exhibits an IC50 value of 9.7 µM in this context researchgate.net.
A derivative, this compound B, isolated from the endophytic fungus Trichoderma sp. Xy24, has shown significant neural anti-inflammatory activity. It achieved an inhibitory rate of 75.0% at a concentration of 0.1 µM against LPS-induced nitric oxide (NO) production in BV2 cells, demonstrating greater potency than the positive control, curcumin (B1669340) nih.govtandfonline.com.
The anti-inflammatory activities of this compound and its derivative are presented in the table below:
| Target/Assay | Compound | Observed Activity / IC50 / Inhibitory Rate | Reference |
| IL-4-induced STAT6 signaling pathway | This compound | IC50: 9.7 µM | researchgate.net |
| LPS-induced NO production in BV2 cells | This compound B | Inhibitory rate: 75.0% at 0.1 µM (more potent than curcumin) | nih.govtandfonline.com |
Inhibition of Inflammatory Pathways in Cellular Models
This compound has demonstrated anti-inflammatory properties, specifically by inhibiting the interleukin-4 (IL-4)-induced Signal Transducer and Activator of Transcription 6 (STAT6) signaling pathway nih.gov. This pathway is a critical component of allergic reactions, contributing to symptoms such as airway hyperresponsiveness and inflammation nih.gov. Research has shown that this compound can modulate the mRNA levels of IL-4 inducible genes, including ccl11, cxcl3, and tnfα, in A549/8 cells nih.gov. These effects were observed when cells were pretreated with varying concentrations of this compound prior to IL-4 stimulation, indicating its potential to influence gene expression associated with inflammatory responses nih.gov.
Molecular Targets and Signaling Cascade Modulation
The primary molecular target identified for this compound in the context of its anti-inflammatory effects is its inhibitory action on the IL-4-induced STAT6 signaling pathway nih.gov. This highlights this compound's capacity to interfere with specific intracellular signaling cascades that are integral to immune and inflammatory responses nih.gov. The ability of small molecules like this compound to modulate such distinct pathways represents a significant area of pharmacological investigation nih.gov.
Other Bioactivities Reported in Research Contexts
Growth Inhibition of Phytoplankton
This compound and its derivatives, particularly within the class of cyclonerane sesquiterpenes, have exhibited potent inhibitory effects on the growth of various marine phytoplankton species ctdbase.org, nih.gov. For instance, several novel cyclonerane derivatives, some of which are structurally related to this compound, have demonstrated significant growth inhibition against species such as Chattonella marina, Heterosigma akashiwo, Karlodinium veneficum, and Prorocentrum donghaiense nih.gov. Notably, a specific cyclonerane derivative, compound 10, displayed considerable potency with IC50 values ranging from 1.6 to 2.0 μg/mL against these four phytoplankton species, without exhibiting toxicity to zooplankton nih.gov. Furthermore, the microbial transformation product, 7-O-(β-D-mannopyranosyl)this compound, has also been reported to potently inhibit certain marine phytoplankton species ctdbase.org.
Table 1: Growth Inhibition of Marine Phytoplankton by a Cyclonerane Derivative (Compound 10)
| Compound | Phytoplankton Species | IC50 (μg/mL) |
| Compound 10 | Chattonella marina | 1.6 |
| Compound 10 | Heterosigma akashiwo | 2.0 |
| Compound 10 | Karlodinium veneficum | 1.9 |
| Compound 10 | Prorocentrum donghaiense | 1.8 |
Antimicrobial Properties (General)
This compound has been reported to possess general antimicrobial properties, encompassing both antibacterial and antifungal activities mycocentral.eu, nih.gov. Research indicates that this compound exhibits weak antibacterial activity against multidrug-resistant Salmonella enterica ser. Typhi, with a Minimum Inhibitory Concentration (MIC) value of 125 µg/mL nih.gov. While this compound itself shows activity, its derivatives, such as epithis compound oxide and this compound lactone, have also been investigated for their antimicrobial potential, with some exhibiting higher MIC values (e.g., >50 µg/mL and >100 µg/mL, respectively) against certain bacterial strains wikipedia.org.
Table 2: Antimicrobial Activity of this compound
| Compound | Microorganism | MIC (µg/mL) |
| This compound | Salmonella enterica ser. Typhi (multidrug-resistant) | 125 |
Structure-Activity Relationship (SAR) Studies for this compound and its Analogues
Structure-Activity Relationship (SAR) studies concerning this compound and its analogues, particularly cyclonerane sesquiterpenes, have commenced to elucidate the key structural features that underpin their biological activities nih.gov, readthedocs.io. In the context of inhibiting marine phytoplankton growth, analyses of cyclonerane sesquiterpenes suggest that the presence of a carboxyl group at the C-15 position significantly contributes to their inhibitory efficacy nih.gov. This finding highlights that specific functional groups and their precise placement within the cyclonerane scaffold are crucial determinants of the compound's bioactivity. Continued exploration into the structural diversity of these unusual cyclonerane sesquiterpenes is expected to yield further insights into their potential applications ctdbase.org.
Chemical Synthesis and Derivatization Approaches
Total Synthesis Methodologies
Total synthesis aims to construct complex molecules like cyclonerodiol from simpler, readily available starting materials. This often involves a carefully planned sequence of reactions to establish the molecular framework and achieve desired stereoselectivity.
Retrosynthetic analysis is a crucial problem-solving technique in organic synthesis, working backward from the target molecule to identify simpler precursors and commercially available starting materials wikipedia.orgfishersci.ca. For this compound, a common retrosynthetic strategy involves disconnecting the molecule into more manageable fragments, often tracing back to readily available chiral pools. One notable approach to the total synthesis of (-)-cyclonerodiol initiates from (-)-linalool (B1674924), a commercially available monoterpene. This retrosynthetic pathway highlights a convergent reductive radical cyclization of a linalool (B1675412) epoxide derivative as a pivotal step in forming the cyclopentane (B165970) ring system thegoodscentscompany.com. Another strategy utilizes plinol (B1143882) A as a common, optically pure, multifunctional cyclopentanic core precursor, which itself is efficiently obtained from (-)-linalool wikidata.orgontosight.ainih.gov.
Several key transformations are instrumental in the total synthesis of this compound, enabling the construction of its complex architecture with high precision.
Epoxide Radical Cyclization: This transformation has been employed as a central step in the six-step total synthesis of (-)-cyclonerodiol from (-)-linalool thegoodscentscompany.comfragranceu.comnih.gov. This reaction facilitates the formation of the cyclopentane ring by generating a carbon radical from an epoxide, which then undergoes intramolecular cyclization.
Ti(III)-mediated Radical Cyclization: Titanium(III)-mediated radical cyclization is another powerful and highly diastereoselective method utilized in the synthesis of this compound wikidata.orgontosight.ainih.govchem960.com. This reaction typically involves titanocene(III) complexes, which are adept at generating radicals from various substrates, including epoxides. The hydroxy-directed template effect of the Ti(III) species has been found to be crucial for the stereoselective outcome of these cyclizations, allowing for the protecting-group-free synthesis of complex natural products chem960.com. This method can achieve complete stereo- and regioselectivity, enabling the rapid assembly of multiple stereocenters in a single step.
Achieving the correct stereochemistry is paramount in the synthesis of natural products like this compound, which possess multiple chiral centers. Both epoxide radical cyclization and Ti(III)-mediated radical cyclization approaches are designed to be highly stereoselective. In some synthetic routes, addition steps have achieved diastereoselectivities as high as 10:1, with the minor diastereomer being separable by preparative high-performance liquid chromatography (HPLC) thegoodscentscompany.com. The Ti(III)-mediated cyclization, in particular, is noted for its ability to control the stereochemical outcome effectively, often leading to enantiospecific syntheses wikidata.orgontosight.aichem960.com. This precise control over stereochemistry is essential for synthesizing the natural enantiomer of this compound.
Semi-Synthesis of this compound Derivatives
Semi-synthesis involves using naturally occurring compounds as starting materials for chemical modifications to produce novel derivatives. This approach is particularly advantageous for complex natural products, as it leverages the intricate biosynthetic machinery of organisms to create the core structure, which is then chemically elaborated. While the provided search results did not detail specific semi-synthesis routes for this compound derivatives, the principle is widely applied in natural product chemistry to generate compounds with enhanced biological activity, improved stability, or altered pharmacological profiles. For instance, semi-synthesis is commonly employed to create analogues for lead identification and optimization. This method can often be more cost-effective than total synthesis for producing derivatives of high molecular weight or complex structure, as fewer chemical steps are typically required.
Synthesis of Structural Analogues for SAR Elucidation
The synthesis of structural analogues is a fundamental strategy in medicinal chemistry for elucidating Structure-Activity Relationships (SAR). SAR studies aim to understand how modifications to a compound's chemical structure influence its biological activity. For natural products, this often involves systematic chemical modifications of the parent compound or its advanced synthetic intermediates. Following the completion of a total synthesis, advanced intermediates can serve as convenient starting points for the preparation of various analogues, circumventing the need to design entirely new synthetic strategies for each variant. By synthesizing and testing a series of this compound analogues, researchers can identify key structural features responsible for its biological effects, guiding the development of more potent or selective compounds. This iterative process of design, synthesis, and biological evaluation is crucial for drug discovery.
Ecological and Physiological Roles in Natural Systems
Role in Inter-organismal Interactions
Cyclonerodiol plays a significant role in mediating interactions between different organisms, particularly within the complex microbial communities of the soil. Its production by certain fungi can influence the dynamics of competition and communication in these ecosystems.
This compound is a known secondary metabolite of various Trichoderma species, fungi recognized for their mycoparasitic and antagonistic capabilities against a wide array of plant pathogenic fungi. nih.govnih.gov Mycoparasitism is a complex process involving the detection, attachment to, and degradation of a fungal host by another fungus. researchgate.net The antagonistic arsenal (B13267) of Trichoderma is multifaceted, involving the secretion of cell wall-degrading enzymes and a variety of antifungal secondary metabolites. nih.gov
The rhizosphere, the zone of soil immediately surrounding plant roots, is a hotspot of microbial activity and intricate chemical communication. nih.govspringernature.com Plants release a variety of chemical signals into the soil, and in turn, soil microbes communicate with each other and with plants through the production of their own chemical cues. researchgate.netnih.govthe-microbiologist.com These chemical dialogues govern a host of ecological processes, including nutrient cycling, microbial community structure, and symbiotic or pathogenic interactions. nih.govspringernature.com
Fungi, as prolific producers of a diverse array of secondary metabolites, are key players in this chemical interplay. nih.gov Sesquiterpenoids, such as this compound, are among the chemical classes of compounds that can act as signaling molecules in the soil environment. nih.gov Although direct evidence detailing the specific role of this compound as a signaling molecule in the rhizosphere is limited, its production by common soil fungi like Trichoderma suggests a potential role in mediating interactions within the soil microbiome. nih.govnih.gov The presence of this compound could influence the composition and behavior of the surrounding microbial community, contributing to the ecological competence of the producing organism. nih.govmdpi.comnih.govfrontiersin.org
Contribution to Host Organism Defense Mechanisms
Beyond its role in direct antagonism, this compound may contribute to the defense mechanisms of host organisms, particularly plants, through the induction of systemic resistance. Fungi of the genus Trichoderma, known producers of this compound, are recognized for their ability to elicit induced systemic resistance (ISR) in plants. researchgate.netuu.nl ISR is a state of heightened defensive capacity in a plant, triggered by beneficial microbes, which provides broad-spectrum protection against a range of pathogens and pests. nih.govmdpi.com
The induction of ISR is a complex process initiated by the recognition of microbial elicitors by the plant's immune system. nih.govnih.gov Elicitors can be a variety of microbial molecules, including proteins, cell wall fragments, and secondary metabolites. researchgate.netphytojournal.commdpi.com Upon recognition of an elicitor, the plant activates a signaling cascade that leads to the systemic expression of defense-related genes and the accumulation of protective compounds. nih.govnih.gov While specific studies directly implicating this compound as an elicitor of ISR are not yet prevalent, its production by ISR-inducing fungi like Trichoderma suggests it could be one of the chemical signals involved in triggering the plant's defense response. nih.govresearchgate.net The application of microbial biocontrol agents that produce such compounds can activate the plant's defense mechanisms, preparing it for potential pathogen attacks. nih.gov
Influence on Plant Growth and Development
This compound has been identified as a plant growth regulator, exhibiting both inhibitory and, in some contexts, promotional effects on plant development. The outcome of its application appears to be dependent on the plant species, the concentration of the compound, and the specific developmental stage being assessed. This dual activity is not uncommon for plant growth regulators, where the dose often determines the response.
Research has demonstrated that this compound can significantly inhibit the growth of etiolated wheat coleoptiles. Conversely, under certain conditions, metabolites from Trichoderma, including this compound, are associated with plant growth promotion, which can be a result of various direct and indirect mechanisms. nih.gov The influence of Trichoderma on plant growth is often a balance between the production of growth-promoting substances and inhibitory compounds. nih.gov The table below summarizes some of the observed effects of this compound on plant growth.
| Plant Species | Bioassay | Observed Effect |
| Wheat (Triticum aestivum) | Etiolated wheat coleoptile bioassay | Inhibition of growth |
| Lettuce (Lactuca sativa) | Seedling growth in compost | Both promotion and inhibition of shoot fresh weight, depending on the Trichoderma strain and inoculum concentration. nih.gov |
| Arabidopsis thaliana | In vitro and soil experiments | Both enhancement and diminishment of biomass depending on the Trichoderma strain. nih.gov |
Environmental Fate and Biotransformation in Ecological Contexts
The persistence and transformation of this compound in the environment are crucial factors determining its long-term ecological impact. Like other natural products, this compound is subject to degradation and transformation by other microorganisms. The study of its biotransformation provides insights into its environmental half-life and the potential for the formation of novel, biologically active compounds.
A key pathway for the transformation of this compound is through microbial action. researchgate.netdntb.gov.ua Research has shown that certain fungi and bacteria can metabolize this compound, leading to the formation of new derivatives. For instance, the marine-derived fungus Penicillium sp. has been shown to glycosylate this compound, producing 7-O-(β-d-mannopyranosyl)this compound. researchgate.netdntb.gov.ua In another example, the actinomycete Streptomyces sp. can oxidize this compound to form its geometric isomers, 10(Z)- and 10(E)-cyclonerotriols. researchgate.netdntb.gov.ua These biotransformation processes highlight the dynamic nature of this compound in microbial communities, where it can be modified into different chemical entities. nih.govmdpi.comfrontiersin.org
The table below details the known biotransformation products of this compound.
| Transforming Microorganism | Transformation Product(s) |
| Penicillium sp. (marine-derived) | 7-O-(β-d-mannopyranosyl)this compound researchgate.netdntb.gov.ua |
| Streptomyces sp. (marine-derived) | 10(Z)-cyclonerotriol and 10(E)-cyclonerotriol researchgate.netdntb.gov.ua |
Advanced Analytical Methodologies for Research and Quantification
Spectroscopic Characterization for Structural Elucidation (beyond basic identification)
Spectroscopic techniques are indispensable tools in the structural determination of natural products like cyclonerodiol. core.ac.uk They provide detailed information about the molecular framework, connectivity of atoms, and stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the complete structural assignment of organic molecules. core.ac.uktjnpr.org For a molecule such as this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together its intricate structure.
Detailed research findings indicate that ¹H NMR spectra provide information on the chemical environment of protons, their multiplicities (splitting patterns), and coupling constants, which helps in defining the relative positions of neighboring protons. researchgate.net For this compound, specific proton signals can be assigned to the methyl groups, methylene (B1212753) groups, and protons attached to carbons bearing hydroxyl groups.
¹³C NMR spectroscopy is used to identify the number of unique carbon atoms in the molecule and their chemical nature (e.g., methyl, methylene, methine, quaternary carbons, and carbons bonded to heteroatoms).
Advanced 2D NMR techniques are crucial for assembling the molecular puzzle. tjnpr.org These include:
Correlation Spectroscopy (COSY): Establishes proton-proton (¹H-¹H) correlations between adjacent protons, helping to map out the spin systems within the molecule.
Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with their directly attached carbon atoms (¹H-¹³C one-bond correlations).
Heteronuclear Multiple Bond Correlation (HMBC): Reveals longer-range correlations between protons and carbons (typically over two to three bonds), which is vital for connecting different spin systems and piecing together the carbon skeleton. core.ac.uk
Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.
The collective data from these NMR experiments allow researchers to construct a detailed 2D and 3D model of the this compound molecule. nih.gov
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. masonaco.org High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula of this compound. masonaco.orgnih.gov This is a critical step in its identification and characterization.
In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The fragmentation pattern observed in the mass spectrum can provide valuable structural information, as the molecule breaks apart in a predictable manner. This "fingerprint" can be used to confirm the identity of the compound. youtube.com
HRMS, often coupled with liquid chromatography (LC-HRMS), enables the differentiation of compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in the assigned molecular formula. scispace.com
While NMR and MS can elucidate the connectivity and relative stereochemistry of this compound, determining its absolute configuration requires chiroptical methods. mdpi.com These techniques are sensitive to the three-dimensional arrangement of atoms in chiral molecules.
Optical Rotation (OR): Measures the rotation of plane-polarized light by a chiral compound. The direction and magnitude of the rotation are characteristic of a specific enantiomer.
Electronic Circular Dichroism (ECD): Measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com The resulting ECD spectrum is a unique fingerprint for a particular enantiomer. unipi.it
In modern research, experimental ECD spectra of this compound are often compared with theoretically calculated spectra for all possible stereoisomers. nih.gov A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. nih.gov
Chromatographic Separation and Purification Techniques in Research
The isolation of pure this compound from natural sources, such as fungal cultures, is a significant challenge that requires advanced chromatographic techniques.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and quantification of natural products. nih.gov Ultra-High-Performance Liquid Chromatography (UPLC), which uses smaller stationary phase particles, offers higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. nih.gov
In the context of this compound research, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. By carefully optimizing the mobile phase composition (e.g., a gradient of water and acetonitrile (B52724) or methanol), this compound can be effectively separated from other metabolites in a crude extract. nih.gov Preparative and semi-preparative HPLC systems are used to isolate larger quantities of the pure compound for further structural and biological studies.
Gas Chromatography (GC) is another powerful technique for the analysis of volatile and semi-volatile compounds like this compound. researchgate.net For GC analysis, non-volatile compounds may require derivatization to increase their volatility. mdpi.com
GC, especially when coupled with a mass spectrometer (GC-MS), provides excellent separation efficiency and allows for the identification of compounds based on their retention times and mass spectra. nih.govbicol-u.edu.ph GC-MS is a valuable tool for profiling the volatile and semi-volatile constituents of a sample and can be used to quantify the amount of this compound present.
Compound Names Mentioned
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a fundamental and widely used chromatographic technique for the separation, identification, and purification of compounds from complex mixtures, such as fungal extracts containing this compound. nih.govresearchgate.net Its application is crucial in the initial stages of phytochemical analysis for assessing the purity of an extract and for optimizing separation conditions for larger-scale purification methods like column chromatography. ajbls.com
In the analysis of this compound, a sesquiterpenoid alcohol, normal-phase TLC is typically employed. The stationary phase is a polar adsorbent, most commonly silica (B1680970) gel (SiO₂), coated as a thin layer on a support such as a glass or aluminum plate. nih.govutoronto.ca Commercial plates, like silica gel 60 GF₂₅₄, which incorporates a fluorescent indicator, are often used to facilitate the visualization of spots under ultraviolet (UV) light. nih.gov
The mobile phase, or eluent, is a solvent or a mixture of solvents that moves up the plate by capillary action. The choice of the mobile phase is critical for achieving good separation. For sesquiterpenoids like this compound, a combination of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a moderately polar solvent (e.g., ethyl acetate (B1210297) or acetone) is common. researchgate.net The polarity of the mobile phase is adjusted by varying the ratio of the solvents to achieve an optimal retention factor (Rƒ) for this compound, ideally between 0.3 and 0.7 for effective separation. ualberta.ca
The separation principle is based on the differential partitioning of the components between the stationary and mobile phases. More polar compounds in the mixture will have a stronger affinity for the polar silica gel and will travel a shorter distance up the plate, resulting in a lower Rƒ value. Conversely, less polar compounds will be carried further by the mobile phase, leading to a higher Rƒ value. utoronto.cakhanacademy.org
After the development of the chromatogram, the separated spots must be visualized. Since this compound is not colored, several methods can be used:
UV Light: If fluorescent plates (e.g., GF₂₅₄) are used, compounds that absorb UV light will appear as dark spots on a green fluorescent background when viewed under short-wave UV light (254 nm). researchgate.net
Staining Reagents: The plate can be sprayed with or dipped into a chemical reagent that reacts with the compounds to produce colored spots. A common stain for terpenes is an anisaldehyde-sulfuric acid reagent, which upon heating, produces characteristic colors for different types of terpenoids. researchgate.net Iodine vapor is another general-purpose visualization agent that reversibly stains organic compounds yellow or brown. researchgate.net
The Rƒ value is calculated for each spot and is a key parameter for identification. It is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. khanacademy.orguvic.ca While the Rƒ value is characteristic for a compound under specific conditions, it should be compared with an authentic standard of this compound run on the same plate for reliable identification. uvic.ca Preparative TLC (Prep-TLC) can also be utilized, where a larger quantity of the extract is applied as a band, and after development, the silica gel band corresponding to this compound is scraped off the plate, and the compound is extracted with a suitable solvent. nih.govresearchgate.net
| Parameter | Description | Common Examples for Sesquiterpenoid Analysis |
| Stationary Phase | The adsorbent coated on the plate. | Silica gel 60 GF₂₅₄, Alumina |
| Mobile Phase (Eluent) | Solvent system that moves up the plate. | Hexane-Ethyl Acetate (e.g., 7:3 v/v), Dichloromethane-Methanol (e.g., 97:3 v/v), Chloroform-Acetone (e.g., 5:1 v/v) nih.govresearchgate.net |
| Sample Application | Method of applying the extract to the plate. | Spotting with a capillary tube or micropipette. |
| Development | Separation process in a closed chamber. | Ascending development in a saturated chamber. |
| Visualization | Method to detect the separated spots. | UV light (254 nm), Anisaldehyde-sulfuric acid spray, Iodine vapor. researchgate.netresearchgate.net |
| Retention Factor (Rƒ) | Ratio of distances traveled by the spot and solvent front. | Varies with conditions; typically adjusted to 0.3-0.7 for the compound of interest. ualberta.ca |
Quantitative Analysis Methods in Biological Matrices (excluding human clinical samples)
Quantitative analysis of this compound in biological matrices, such as fungal fermentation broths or mycelial extracts, presents significant challenges. nih.govplos.org These matrices are inherently complex, containing a multitude of other metabolites, proteins, salts, and residual media components. nih.gov This complexity can lead to "matrix effects," where co-extracted substances interfere with the analytical signal of the target analyte (this compound), causing either signal suppression or enhancement. nih.gov Such effects can severely compromise the accuracy and reliability of quantification when using conventional external calibration methods. welchlab.com
To overcome these issues, specialized analytical strategies are required that can accurately determine the concentration of this compound by compensating for matrix interferences. wikipedia.org Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are often employed for their high selectivity and sensitivity. rdd.edu.iqnih.gov However, even with these powerful instruments, the quantification strategy is paramount. Methodologies such as standard addition and the use of surrogate matrices or analytes are designed to mitigate the impact of the matrix and provide more accurate quantitative data in complex biological samples. wikipedia.orgresearchgate.net
Standard Addition Methodologies
The standard addition method is a powerful quantitative technique used to counteract matrix effects. wikipedia.org Instead of relying on a calibration curve prepared in a clean solvent, this approach involves adding known amounts of a pure this compound standard directly to aliquots of the sample extract. libretexts.org By doing this, the standard is subjected to the same matrix interferences as the endogenous analyte, allowing for effective compensation. eurl-pesticides.eu
The procedure typically involves the following steps:
An initial analysis is performed to estimate the approximate concentration of this compound in the sample.
Several identical aliquots of the sample extract are prepared. One aliquot is left unspiked, while the others are "spiked" with increasing, known concentrations of a this compound standard solution. eurl-pesticides.eu
All samples (spiked and unspiked) are then analyzed using an appropriate instrumental method (e.g., GC-MS or LC-MS/MS).
The analytical response (e.g., peak area) is plotted against the concentration of the added standard.
The resulting data points are used to construct a linear regression curve. The absolute value of the x-intercept of this plot corresponds to the original concentration of this compound in the unspiked sample. welchlab.comlibretexts.org
This method is particularly advantageous when a blank matrix (a sample of the same biological matrix that is free of this compound) is not available for preparing matrix-matched standards. eurl-pesticides.eu
| Sample ID | Volume of Fungal Extract (mL) | Concentration of Added this compound (µg/mL) | Instrumental Response (Peak Area) |
| Unspiked Sample | 1.0 | 0.0 | 25,100 |
| Spike Level 1 | 1.0 | 5.0 | 48,500 |
| Spike Level 2 | 1.0 | 10.0 | 73,200 |
| Spike Level 3 | 1.0 | 15.0 | 96,800 |
| Calculated Concentration | -4.8 µg/mL (from x-intercept) |
Note: The table presents illustrative data for the standard addition method. The negative x-intercept of the plotted data (Peak Area vs. Added Concentration) gives the absolute concentration of the analyte in the original sample.
Surrogate Matrix and Surrogate Analyte Approaches
When quantifying endogenous compounds like this compound, the absence of a true blank matrix poses a significant challenge for creating calibration curves. The surrogate matrix and surrogate analyte approaches are two advanced strategies designed to address this problem. researchgate.netnih.gov
Surrogate Matrix Approach: This method involves using an artificial or alternative matrix that is free of the analyte of interest but closely mimics the physical and chemical properties of the actual biological sample. researchgate.netresearchgate.net For the analysis of this compound from a fungal culture, a surrogate matrix could be the sterile culture medium used for fermentation or a buffer solution with similar properties. Calibration standards are prepared by spiking known amounts of this compound into this surrogate matrix. The underlying assumption is that the matrix effects from the surrogate are identical to those of the authentic sample matrix. nih.gov Demonstrating this "parallelism" is a critical step in method validation. nih.gov
Surrogate Analyte Approach: In this approach, a stable isotope-labeled (SIL) version of the analyte, such as ¹³C- or ²H-labeled this compound, is used as the surrogate. researchgate.net The SIL-analyte is chemically identical to the natural analyte and is expected to have the same behavior during sample preparation and analysis, but it can be distinguished by a mass spectrometer due to its different mass-to-charge ratio (m/z). Calibration standards are prepared by adding the SIL-analyte to the actual sample matrix. Because the endogenous (unlabeled) this compound does not interfere with the signal of the labeled standard, an accurate calibration curve can be constructed directly in the authentic biological matrix. nih.gov This approach is often considered superior as it perfectly mimics the analyte's behavior, but it is dependent on the availability of a suitable stable isotope-labeled standard. researchgate.net
| Feature | Surrogate Matrix Approach | Surrogate Analyte Approach |
| Principle | Uses an analyte-free matrix that mimics the real sample. researchgate.net | Uses a stable isotope-labeled version of the analyte as the calibrant. researchgate.net |
| Calibration Curve | Prepared by spiking the analyte into the surrogate matrix. | Prepared by spiking the surrogate analyte into the authentic sample matrix. |
| Key Requirement | The surrogate matrix must exhibit parallelism with the authentic matrix. nih.gov | Availability of a stable isotope-labeled standard. researchgate.net |
| Advantages | Does not require synthesis of labeled compounds. Can be cost-effective if a suitable matrix is available. | High accuracy as the surrogate analyte behaves identically to the endogenous analyte, correcting for matrix effects and extraction variability. nih.gov |
| Disadvantages | Difficult to find a surrogate that perfectly mimics the authentic matrix. Validation of parallelism can be extensive. nih.govresearchgate.net | Synthesis of stable isotope-labeled standards can be expensive and complex. |
Future Research Directions and Potential Applications Non Clinical
Agricultural Biocontrol Potential
The increasing demand for environmentally friendly agricultural practices has highlighted the importance of natural compounds like cyclonerodiol in crop protection and enhancement. Its origin from beneficial microorganisms, particularly Trichoderma species, positions it as a key candidate for sustainable agriculture.
Development of Biofungicides and Bioinsecticides
This compound, a secondary metabolite of Trichoderma species such as Trichoderma harzianum, Trichoderma koningii, and Trichoderma longibrachiatum, exhibits properties that make it a candidate for biofungicide and bioinsecticide development. Trichoderma species are widely recognized biocontrol agents against a broad spectrum of plant pathogens, including fungi and nematodes ctdbase.orgnih.govnih.govmycocentral.eu. Their biocontrol mechanisms encompass mycoparasitism, antibiosis (production of inhibitory compounds), competition for nutrients and space, and the induction of systemic resistance in host plants nih.govnih.gov.
Specifically, this compound has demonstrated nematicidal activity, particularly against cereal cyst nematodes mycocentral.eu. This activity, along with its reported antifungal properties, underscores its potential as a direct or indirect agent in managing agricultural pests and diseases. Research findings indicate that this compound is among the non-volatile secondary metabolites produced by Trichoderma species that contribute to their nematicidal effects mycocentral.eu.
Table 1: Reported Biocontrol Activities of this compound from Trichoderma Species
| Producing Trichoderma Species | Activity | Target Organism/Effect | Reference |
| T. harzianum, T. koningii | Antifungal | Various plant pathogens | |
| T. longibrachiatum | Nematicidal | Cereal cyst nematodes | mycocentral.eu |
Role as Biostimulants and Biofertilizers
Beyond its direct biocontrol capabilities, this compound also contributes to the plant growth-promoting effects observed with Trichoderma species. Trichoderma fungi are well-known for their ability to act as biostimulants and biofertilizers, enhancing plant growth, improving nutrient utilization efficiency, and bolstering plant resistance ctdbase.orgnih.govnih.govmycocentral.eu. They achieve this by producing various plant growth-promoting substances, including phytohormones like auxins, and other beneficial compounds, among which this compound is noted ctdbase.org.
Studies have indicated that this compound, particularly from Trichoderma koningii and Trichoderma harzianum, exhibits plant growth regulatory activity ctdbase.orgnih.govnih.gov. For instance, this compound has been shown to inhibit the growth of etiolated wheat coleoptiles, suggesting a role in modulating plant development nih.govnih.gov. This dual functionality—biocontrol and biostimulation—makes this compound a valuable compound for integrated pest management and sustainable crop production strategies.
Exploration as a Scaffold for Novel Therapeutic Agents (Pre-clinical, mechanistic studies)
The complex chemical structure of this compound makes it an attractive scaffold for the discovery and development of novel therapeutic agents, particularly in pre-clinical and mechanistic studies. Research has begun to uncover its potential in modulating biological pathways relevant to various diseases.
This compound has demonstrated immunomodulatory effects, specifically by inhibiting IL-4/IL-13 induced STAT6 signaling. Mechanistic studies reveal that this compound achieves this by blocking the association of the transcription factor STAT6 with MAP-kinases p38 and ERK1/2, which subsequently reduces the serine phosphorylation of STAT6 and its ability to interact with the transcriptional coactivator p300. This pathway modulation is significant given its involvement in inflammatory and fibrotic pathomechanisms, such as those observed in allergic asthma.
Furthermore, certain derivatives of this compound, such as cyclonerosides B-E, have exhibited notable neural anti-inflammatory activity. These compounds were found to inhibit LPS-induced nitric oxide (NO) production in BV2 cells, indicating their potential in mitigating neuroinflammation. Beyond anti-inflammatory effects, novel this compound sesquiterpenes have shown cytotoxic activities against human cancer cell lines, including MCF-7, SW480, and HL-60, in pre-clinical evaluations, highlighting their potential in anticancer drug discovery.
The microbial transformation of this compound by marine-derived fungi like Penicillium sp. and bacteria such as Streptomyces sp. has successfully yielded new glycosidic and oxidized metabolites. These biotransformation processes suggest that this compound can serve as a versatile scaffold for generating diverse derivatives with potentially altered or enhanced biological activities, offering avenues for lead compound optimization in drug discovery.
Biotechnological Applications
The biosynthesis and chemical modification of this compound also present significant opportunities for biotechnological advancements, particularly in metabolic engineering and enzymatic catalysis.
Metabolic Engineering of Producing Microorganisms
This compound is a sesquiterpenoid whose biosynthesis involves the enzymatic conversion of farnesyl pyrophosphate (FPP) to nerolidyl pyrophosphate (NPP), which is then converted to this compound via this compound pyrophosphate. While the complete enzymatic basis for this compound synthesis is not yet fully elucidated in all producing organisms, such as Fusarium graminearum, this understanding forms the foundation for metabolic engineering efforts.
Metabolic engineering offers a powerful approach to enhance the production of natural products like this compound by optimizing microbial cell factories. Strategies include engineering the specific biosynthetic pathways, improving the supply of precursor molecules (e.g., FPP), and optimizing the activity of key enzymes involved in the pathway. By manipulating the genetic machinery of producing microorganisms, it is possible to achieve higher yields and more efficient production of this compound, making its industrial application more viable.
Enzymatic Catalysis in Chemical Synthesis
Enzymatic catalysis, or biocatalysis, provides a sustainable and highly selective alternative to traditional chemical synthesis for modifying complex natural products like this compound. The biotransformation of this compound has been successfully demonstrated, leading to the isolation of new glycosidic and oxidized metabolites.
Marine strains of Streptomyces and Penicillium species have been identified as effective biocatalysts for specific reactions involving this compound, such as hydroxylation and glycosylation. Enzymatic glycosylation, for example, is a particularly valuable tool for modifying terpenoids due to its high selectivity and the mild reaction conditions it employs, which are often difficult to achieve with conventional chemical methods. The use of biocatalysis for this compound and its derivatives can lead to the production of novel compounds with improved properties, reduced side reactions, and a more environmentally friendly manufacturing process.
Unexplored Biological Activities and Mechanistic Pathways
This compound, a naturally occurring sesquiterpene, has been identified as a specific inhibitor of the Interleukin-4 (IL-4) induced Signal Transducer and Activator of Transcription 6 (STAT6) signaling pathway. This activity, observed with an IC50 value of 9.7 µM, positions this compound as a compound of interest for modulating immune responses, particularly those implicated in allergic conditions like asthma. cdutcm.edu.cnfishersci.caresearchgate.netrsc.org While its inhibitory effect on STAT6 signaling is established, the precise molecular target(s) through which this compound exerts this action remain to be fully elucidated. This represents a critical unexplored mechanistic pathway for future non-clinical research. cdutcm.edu.cnrsc.org
Future non-clinical research directions in this area include:
Elucidating the Exact Molecular Target: Detailed studies are needed to pinpoint the direct molecular target(s) of this compound within the STAT6 signaling cascade. This could involve advanced biochemical, proteomic, and structural biology techniques to understand the binding interactions and downstream effects.
Investigating Broader Immunomodulatory Roles: Beyond STAT6, exploring this compound's influence on other immune pathways, inflammatory mediators, and cellular differentiation processes could uncover additional non-clinical applications.
Exploring Ecological and Plant-Fungi Interactions: Given Trichoderma's role in plant growth promotion and biocontrol, research into this compound's specific functions in these ecological interactions could reveal novel non-clinical applications in sustainable agriculture or as bio-stimulants. epa.gov
Table 1: this compound's Inhibition of IL-4 Induced STAT6 Signaling (This table represents a conceptual interactive data display for research findings.)
| Biological Activity | Target Pathway | IC50 (µM) | Source Organism (Isolation/First Description) | Reference |
| Inhibition of IL-4 Induced STAT6 Signaling | STAT6 signaling pathway (Th2 response) | 9.7 | Trichoderma koningii / Trichothecium roseum | cdutcm.edu.cnfishersci.caresearchgate.netrsc.org |
Advanced Synthetic Strategies for this compound Analogues
Future research in advanced synthetic strategies for this compound and its analogues should focus on:
Enhancing Synthetic Efficiency and Sustainability: Development of more efficient, atom-economical, and environmentally benign synthetic routes is paramount. This includes exploring novel catalytic systems, implementing flow chemistry techniques, or leveraging biocatalysis to improve yields, reduce reaction steps, and minimize waste generation. The current multi-step synthesis, while effective, presents opportunities for optimization to improve scalability and practicality for broader research applications. rsc.org
Targeted Synthesis for Structure-Activity Relationship (SAR) Studies: A systematic approach to designing and synthesizing a diverse library of this compound analogues with precise structural modifications is essential. This will enable comprehensive SAR studies to identify key pharmacophores responsible for the observed STAT6 inhibitory activity and to probe for other potential biological activities. Modifications could involve alterations to the side chain, the cyclopentane (B165970) ring, or the introduction of various functional groups.
Advanced Stereochemical Control: Given the multiple chiral centers in this compound and its analogues, developing sophisticated strategies for absolute and relative stereochemical control during synthesis is critical. While existing methods provide good control for this compound itself nih.gov, new methodologies may be necessary to access a wider range of structurally complex and stereochemically defined analogues.
Integration of Biosynthetic Insights: A deeper understanding of the natural biosynthetic pathways of this compound and other cyclonerane sesquiterpenoids, which originate from precursors like farnesyl pyrophosphate (FPP) or nerolidyl pyrophosphate (NPP) uni-mainz.de, can inform biomimetic synthetic strategies or facilitate semi-synthetic approaches.
Bioproduction and Metabolic Engineering: Non-clinical research into advanced bioproduction methods, such as metabolic engineering of microbial hosts, offers a promising route for the sustainable production of this compound and the discovery of novel analogues. Techniques like chemical epigenetic manipulation have already shown promise in activating silent biosynthetic gene clusters in fungi, leading to the production of various cyclonerane sesquiterpenoids. uni-mainz.denuvisan.com This approach could be refined for large-scale production or for the discovery of cryptic natural analogues that are challenging to obtain through traditional chemical synthesis.
Q & A
Q. What analytical techniques are recommended for the initial identification and characterization of cyclonerodiol in fungal extracts?
this compound (C₁₅H₂₈O₂) can be tentatively identified using liquid chromatography-mass spectrometry (LC-MS) with prominent molecular ion peaks at m/z 241.38 . For structural confirmation, combine 1D/2D nuclear magnetic resonance (NMR) spectroscopy (e.g., HSQC, HMBC) and high-resolution mass spectrometry (HR-MS). Key NMR signals include olefinic carbons (δC 122.1–142.3) and oxygenated quaternary carbons (δC 70.8), which differentiate this compound from its derivatives .
Q. How can researchers optimize extraction protocols for this compound from fungal cultures?
Preliminary extraction optimization should focus on solvent polarity (e.g., ethyl acetate for non-polar metabolites) and chromatographic profiling (LC-MS). Yield improvements may involve adjusting fermentation conditions (e.g., media composition, incubation time) and validating extraction efficiency through comparative HR-MS analysis .
Q. What biological activities of this compound have been experimentally validated, and how are these assays designed?
this compound exhibits plant growth-regulating activity, as shown in Trichoderma koningii studies using bioassays with model plants (e.g., Arabidopsis). Assays typically involve dose-response experiments to evaluate concentration-dependent effects on root elongation or biomass accumulation . Secondary metabolite profiling should accompany bioactivity tests to rule out confounding compounds .
Advanced Research Questions
Q. What unresolved challenges exist in elucidating the biosynthetic pathway of this compound in fungi?
The enzymatic basis of this compound biosynthesis remains unknown, unlike related sesquiterpenoids like culmorin (synthesized by Clm1 in Fusarium). Advanced approaches include genome mining for sesquiterpene synthase (STS) genes in this compound-producing strains (e.g., Trichoderma harzianum) and heterologous expression in model fungi to validate candidate genes .
Q. How can researchers resolve contradictions in reported bioactivities or structural data across studies?
Discrepancies may arise from stereochemical variations (e.g., (–)-cyclonerodiol vs. derivatives) or impurities in isolates. Address these by:
Q. What methodologies are effective for comparative studies of this compound derivatives (e.g., this compound D)?
Structural differentiation relies on HR-MS for molecular formula determination (e.g., C₁₅H₂₈O₃ for this compound D) and NMR analysis of functional groups (e.g., acetoxy or hydroxyl substitutions). Comparative bioactivity studies should use parallel assays under identical conditions to isolate structure-activity relationships .
Q. How can metabolomic approaches enhance the study of this compound in complex fungal matrices?
Untargeted metabolomics coupled with molecular networking (e.g., GNPS) can map this compound-related metabolites in fungal extracts. Prioritize peaks with similar fragmentation patterns (m/z 241–243) and integrate genomic data to link metabolites to biosynthetic gene clusters .
Methodological Guidance for Contradictory Data
Q. What strategies should be employed when NMR or MS data conflict with literature reports?
Q. How to design experiments to investigate the ecological role of this compound in fungal-plant interactions?
Use dual cultures of this compound-producing fungi (e.g., Trichoderma) and host plants, coupled with metabolite profiling and transcriptomics. Monitor gene expression changes in plant defense pathways and correlate with this compound exposure levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
